6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine
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Overview
Description
6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine is a heterocyclic compound that contains a thiazole ring fused with a pyrazine ring The compound is characterized by the presence of a bromine atom at the 6th position and a 2,5-dimethyl-1H-pyrrol-1-yl group at the 2nd position of the thiazolo[4,5-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine typically involves the following steps:
Formation of the Thiazolo[4,5-b]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrrol Group: The 2,5-dimethyl-1H-pyrrol-1-yl group can be introduced through a coupling reaction, often facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms in the thiazolo[4,5-b]pyrazine core.
Coupling Reactions: The pyrrol group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Material Science: It is explored for use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a thiazolo[4,5-b]pyrazine core.
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5th position.
Uniqueness
6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine is unique due to its fused thiazole and pyrazine rings, which confer distinct electronic properties and reactivity
Properties
Molecular Formula |
C11H9BrN4S |
---|---|
Molecular Weight |
309.19 g/mol |
IUPAC Name |
6-bromo-2-(2,5-dimethylpyrrol-1-yl)-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C11H9BrN4S/c1-6-3-4-7(2)16(6)11-15-9-10(17-11)14-8(12)5-13-9/h3-5H,1-2H3 |
InChI Key |
DDOVHRXCCVFENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC3=NC=C(N=C3S2)Br)C |
Origin of Product |
United States |
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